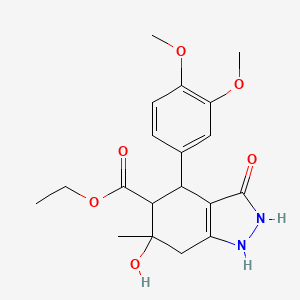![molecular formula C20H22N2O2S B11483651 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-](/img/structure/B11483651.png)
2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinoxalinone family, known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with glyoxal or its equivalents, followed by cyclization to form the quinoxalinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the quinoxalinone core to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alkyl halides, thiol reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von 3-[[[4-Methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-2(1H)-Chinoxalinon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so biochemische Pfade moduliert. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und biologischem Kontext variieren .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzol, 2-Methoxy-4-methyl-1-(1-methylethyl)-: Teilt strukturelle Ähnlichkeiten, aber es fehlt der Chinoxalinon-Kern.
Omeprazol: Enthält eine Methoxygruppe und wird als Protonenpumpenhemmer eingesetzt, unterscheidet sich aber deutlich in Struktur und Funktion.
2-Amino-4-methoxy-6-methyl-1,3,5-triazin: Eine weitere heterozyklische Verbindung mit anderen Anwendungen.
Einzigartigkeit
3-[[[4-Methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-2(1H)-Chinoxalinon ist einzigartig aufgrund seiner spezifischen Kombination aus funktionellen Gruppen und dem Chinoxalinon-Kern, der eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C20H22N2O2S |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C20H22N2O2S/c1-12(2)15-10-14(13(3)9-18(15)24-4)11-25-20-19(23)21-16-7-5-6-8-17(16)22-20/h5-10,12H,11H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
QMKHYBWWXILORA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3NC2=O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B11483569.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 6-cyclopentyl-2,3,5,6,7,8-hexahydro-1-(phenylmethyl)-2-thioxo-](/img/structure/B11483585.png)

![N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483592.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11483594.png)

![2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone](/img/structure/B11483601.png)
methanone](/img/structure/B11483604.png)

![1-[4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11483611.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483620.png)
![ethyl 5-({6-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483640.png)
![2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11483647.png)
![Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11483648.png)
